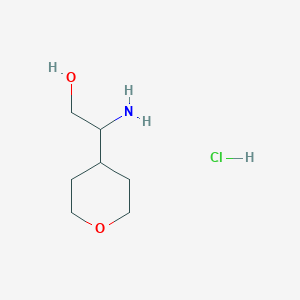

2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride

Descripción

Propiedades

IUPAC Name |

2-amino-2-(oxan-4-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c8-7(5-9)6-1-3-10-4-2-6;/h6-7,9H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPWSLBOZVSRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375472-26-6 | |

| Record name | 2-amino-2-(oxan-4-yl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Starting Materials and Reaction Conditions

- Oxan-4-ylmethanol or tetrahydropyran-4-yl derivatives serve as the starting material for the oxan ring incorporation.

- Amination reagents such as ammonia or primary amines introduce the amino group.

- Solvents: Polar solvents like methanol or ethanol are preferred to facilitate nucleophilic substitution.

- Acidification: Hydrogen chloride gas or hydrochloric acid in anhydrous solvents is used to form the hydrochloride salt.

Synthetic Route Example

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Oxan-4-ylmethanol + Amine source, reflux in ethanol | Nucleophilic substitution to form 2-(oxan-4-ylamino)ethanol | 60-75 |

| 2 | Reaction mixture treated with HCl gas or HCl solution | Conversion to hydrochloride salt | >90 |

This method is supported by Vulcanchem's synthesis outline, indicating that the reaction of oxan-4-ylmethanol with an amine source under controlled conditions yields the target compound, which upon acidification forms the stable hydrochloride salt.

Analytical Confirmation and Purity Assessment

The preparation process is typically monitored and confirmed using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and confirm the presence of the oxan ring and aminoethanol moiety.

- Mass Spectrometry (MS): To determine molecular weight and purity.

- Infrared Spectroscopy (IR): To detect characteristic functional groups such as amines and hydroxyls.

- Melting Point Determination: To assess the purity of the hydrochloride salt.

Summary Table of Preparation Methods

Research Findings and Notes

- The reaction efficiency depends on the purity of starting materials and the control of reaction temperature and pH during acidification.

- The hydrochloride salt form improves compound stability and solubility for further applications.

- Alternative synthetic routes, inspired by oxazolinone chemistry, suggest potential for structural analog synthesis but require further optimization for this specific compound.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation Products: Oxidized derivatives of the original compound.

Reduction Products: Reduced forms of the compound with altered functional groups.

Substitution Products: Compounds with new functional groups replacing the amino group.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Organic Synthesis

The compound is utilized as a key building block in organic synthesis. Its functional groups, particularly the amino and hydroxyl groups, allow for the formation of hydrogen bonds and facilitate various chemical reactions. This property makes it suitable for synthesizing more complex organic molecules, including pharmaceuticals and specialty chemicals.

Synthesis of Heterocycles

Research has demonstrated that derivatives of 2-amino-2-(oxan-4-yl)ethan-1-ol hydrochloride can be employed in the synthesis of heterocyclic compounds. These heterocycles often exhibit significant biological activities, making them important in medicinal chemistry .

Biological Research Applications

Studies on Enzyme Interactions

In biological research, this compound has been investigated for its interactions with enzymes and metabolic pathways. The amino group can form hydrogen bonds with enzyme active sites, potentially modulating their activity and influencing metabolic processes.

Pharmaceutical Development

The compound shows promise as a precursor for developing new therapeutic agents. Its structure allows it to interact with various biological targets, which could lead to novel treatments for diseases. Preliminary studies suggest that it may have applications in targeting specific enzymes involved in disease pathology.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in the production of specialty chemicals. The compound's stability and reactivity make it suitable for creating materials with specific properties required in various applications.

Case Study 1: Enzyme Modulation

A study investigating the enzyme inhibitory properties of compounds related to this compound found that these compounds could inhibit specific proteases. This suggests potential therapeutic applications in conditions where protease activity contributes to disease progression .

Case Study 2: Synthesis of Bioactive Heterocycles

Research focused on synthesizing bioactive heterocycles from derivatives of this compound demonstrated that certain modifications could enhance biological activity. For instance, compounds synthesized via microwave-assisted methods exhibited improved yields and biological efficacy compared to traditional methods .

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tetrahydropyran ring provides stability and enhances the compound’s ability to interact with various pathways.

Comparación Con Compuestos Similares

Halogen-Substituted Phenyl Derivatives

Example Compounds :

- (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol hydrochloride (CAS 2095773-02-5): Molecular weight 267.57 g/mol, 98% purity .

- (2S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride (CAS 1391506-22-1): Molecular weight 234.07 g/mol, 95% purity .

- 2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride (CAS 1989672-90-3): Molecular weight 209.62 g/mol .

Key Findings :

- Electron-withdrawing groups (e.g., Cl, F) may reduce basicity of the amino group compared to alkyl or ether substituents .

Alkyl-Substituted Phenyl Derivatives

Example Compound :

- 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride (CAS 1423029-08-6): Molecular weight 201.69 g/mol, 95% purity .

Key Findings :

Heterocyclic and Complex Substituents

Example Compounds :

- (R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride: A polycyclic aromatic substituent with high molecular weight (exact value unspecified), used in specialized organic synthesis .

- 2-{[(4-bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride (CAS 1293922-14-1): Incorporates a thiophene ring, broadening reactivity in cross-coupling reactions .

Key Findings :

- Bulky substituents (e.g., anthracenyl) may hinder crystallization but offer unique π-π stacking interactions in supramolecular chemistry .

- Thiophene-containing derivatives exhibit distinct electronic properties, useful in materials science .

Data Tables for Comparative Analysis

Table 1: Molecular Properties of Selected Compounds

*Calculated based on formula C₇H₁₄ClNO₂.

Table 2: Substituent Effects on Key Properties

Actividad Biológica

2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride, also known as 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride, is a compound with significant potential in biological applications due to its unique structural properties and interaction capabilities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound has the molecular formula and a molecular weight of 195.69 g/mol. Its structure includes a tetrahydrofuran ring, which enhances its solubility in aqueous environments, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. It can function as a ligand, modulating the activity of these targets through:

- Hydrogen Bonding : The amino group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function.

- Enzyme Inhibition : The compound may inhibit specific enzymes by disrupting their active sites, thereby altering metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : It has shown potential in scavenging free radicals, which is critical for preventing oxidative stress in cells.

- Anti-obesity Effects : Preliminary studies suggest that it may inhibit human pancreatic lipase and other obesity-related proteins, contributing to weight management strategies .

- Antimicrobial Activity : The compound's ability to disrupt cell membrane integrity in microorganisms suggests potential applications in antimicrobial therapies.

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity Assessment

In a study evaluating the antioxidant capabilities of various compounds, this compound was assessed using the DPPH radical scavenging assay. The results indicated that the compound exhibited significant radical scavenging activity, comparable to standard antioxidants like Trolox .

Case Study: Anti-obesity Potential

Another study focused on the anti-obesity effects of the compound through molecular docking studies. The findings revealed that this compound could effectively bind to human pancreatic lipase, suggesting its potential as a therapeutic agent for obesity management .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-2-(oxan-4-yl)ethan-1-ol hydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting tetrahydropyran-4-yl ketone with ammonia under catalytic hydrogenation to form the amino alcohol, followed by HCl salt formation. Purification via column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization (ethanol/water) ensures >95% purity .

- Key Considerations : Monitor reaction pH and temperature to minimize by-products. Use TLC or HPLC for intermediate tracking .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxan-4-yl group (δ 1.5–3.5 ppm for cyclohexane-like protons) and aminoethanol backbone .

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₇H₁₄ClNO₂).

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>95% by area normalization) .

Q. How should researchers handle solubility discrepancies in aqueous vs. organic solvents?

- Approach : Perform solubility profiling in PBS (pH 7.4), DMSO, and ethanol. For example, TRIS hydrochloride analogs show solubility >600 mg/mL in water but <10 mg/mL in DMSO. Pre-warm solvents to 40°C for improved dissolution .

Advanced Research Questions

Q. What experimental designs are effective for studying the compound’s stereochemical impact on biological targets?

- Strategy :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers.

- Biological Assays : Test separated enantiomers in receptor-binding studies (e.g., GPCR assays) to correlate stereochemistry with activity .

Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?

- Methodology :

- Accelerated Stability Testing : Incubate the compound at pH 2–9 (37°C) for 48 hours. Monitor degradation via HPLC. TRIS analogs degrade <5% at pH 7–9 but >20% at pH <4 .

- Mitigation : Use buffered solutions (e.g., HEPES) for biological assays to maintain pH stability .

Q. What strategies optimize the compound’s use as a building block in complex organic syntheses?

- Synthetic Applications :

- Peptide Conjugation : React the amino group with Fmoc-protected carboxylic acids using EDC/HOBt coupling.

- Metal Coordination : Explore chelation with transition metals (e.g., Cu²⁺) for catalytic applications, characterized by UV-Vis and FTIR .

- Yield Optimization : Use microwave-assisted synthesis (80°C, 30 min) to reduce reaction time by 50% compared to conventional heating .

Key Notes

- Methodological Rigor : Answers integrate synthesis, characterization, and troubleshooting protocols from peer-reviewed analogs (e.g., TRIS hydrochloride , ethanolamine derivatives ).

- Data Gaps : Limited direct data on the target compound necessitated extrapolation from structurally related compounds with validated methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.